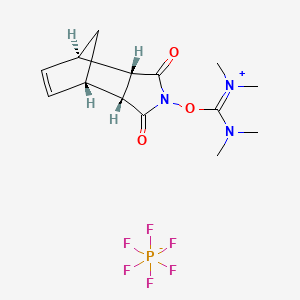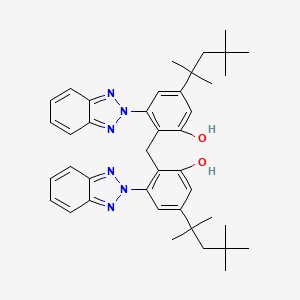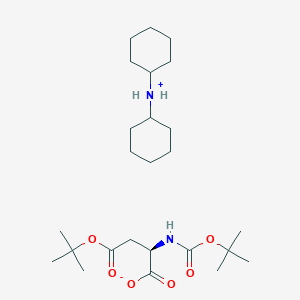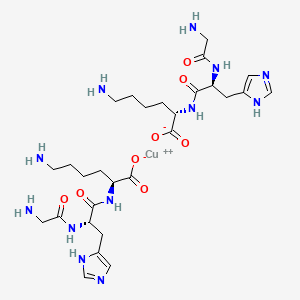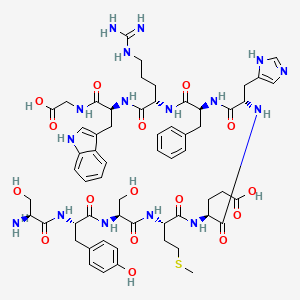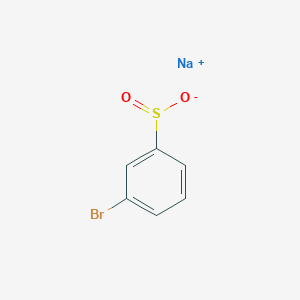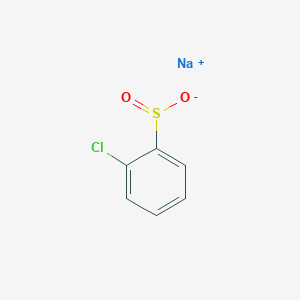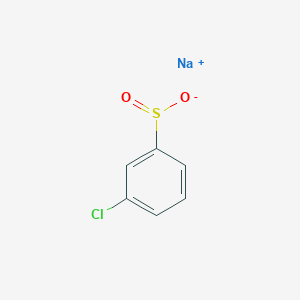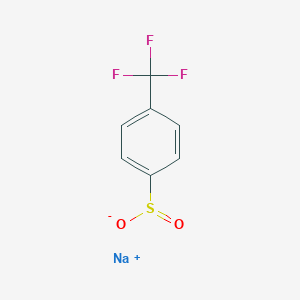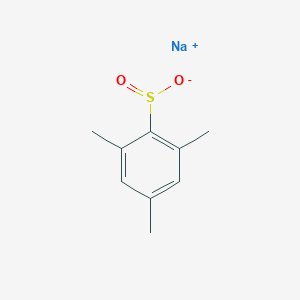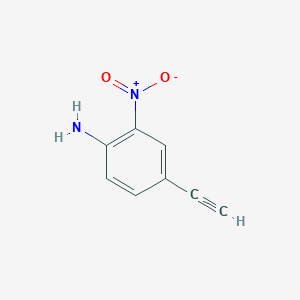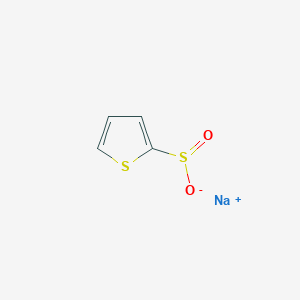
sodium;thiophene-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;thiophene-2-sulfinate” is known as 3-(5-Methylthiophen-2-yl)propanoic acid. This compound belongs to the class of heterocyclic compounds, specifically those containing a thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available or can be synthesized from thiophene through methylation.
Bromination: The 5-methylthiophene undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to form 2-bromo-5-methylthiophene.
Grignard Reaction: The 2-bromo-5-methylthiophene is then subjected to a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid, 3-(5-Methylthiophen-2-yl)propanoic acid.
Industrial Production Methods
Industrial production of 3-(5-Methylthiophen-2-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of 5-methylthiophene using bromine and a suitable catalyst.
Grignard Formation: Formation of the Grignard reagent in large reactors with controlled temperature and pressure.
Carboxylation: Carboxylation of the Grignard reagent using carbon dioxide in a continuous flow system to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the thiophene ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 3-(5-Methylthiophen-2-yl)propanol.
Substitution: Halogenated, nitrated, and sulfonated derivatives of 3-(5-Methylthiophen-2-yl)propanoic acid.
Scientific Research Applications
3-(5-Methylthiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit the activity of certain enzymes, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-(2-Thienyl)propanoic acid: Similar structure but with a different substitution pattern on the thiophene ring.
3-(5-Bromothiophen-2-yl)propanoic acid: Brominated derivative with different reactivity and applications.
3-(5-Nitrothiophen-2-yl)propanoic acid: Nitrated derivative with potential antimicrobial properties.
Uniqueness
3-(5-Methylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group on the thiophene ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
sodium;thiophene-2-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S2.Na/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLLXOFIOPVYOP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

